molecular formula C13H23ClO4 B052949 tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate CAS No. 521974-00-5

tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate

Cat. No.: B052949
CAS No.: 521974-00-5
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-UWVGGRQHSA-N
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Description

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chemical compound with the molecular formula C13H23ClO4. It is a derivative of dioxane and is characterized by the presence of a chloromethyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of a dioxane derivative with tert-butyl acetate. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent. The reaction mixture is heated to 95°C and stirred for 24 hours. After cooling to room temperature, water is added, and the product is extracted with n-heptane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxide.

Scientific Research Applications

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate), also known as Rosuvastatin Impurity 95, is a compound associated with the synthesis of Rosuvastatin, a widely used statin for lowering cholesterol levels. This article explores its biological activity, focusing on its pharmacological implications, synthesis pathways, and relevant case studies.

  • Molecular Formula : C13H23ClO4
  • Molecular Weight : 278.77 g/mol
  • CAS Number : 521974-00-5
  • Boiling Point : Approximately 326.2 °C (predicted)
  • Density : 1.045 g/cm³ (predicted)

Synthesis and Role in Pharmacology

This compound) is primarily recognized as an impurity in the synthesis of Rosuvastatin. Its presence in pharmaceutical formulations necessitates rigorous quality control due to potential impacts on efficacy and safety profiles. The compound is structurally related to other statins and serves as a precursor in various synthetic routes aimed at producing statin therapies.

The primary biological activity of this compound) is linked to its role as an intermediate in the synthesis of HMG-CoA reductase inhibitors. These inhibitors work by blocking the enzyme responsible for cholesterol synthesis in the liver, thereby reducing overall cholesterol levels in the bloodstream.

Pharmacological Studies

Research indicates that compounds similar to this compound) exhibit significant biological activities including:

  • Cholesterol Reduction : As part of statin formulations, it contributes to lowering LDL cholesterol levels.
  • Anti-inflammatory Effects : Some studies suggest that statins possess anti-inflammatory properties which may be beneficial in cardiovascular disease management.

Case Studies

Several studies have investigated the effects of impurities like this compound) on drug efficacy:

  • Study on Rosuvastatin Efficacy :
    • Researchers evaluated the impact of impurities on Rosuvastatin's pharmacokinetics and pharmacodynamics.
    • Results indicated that while minor impurities did not significantly alter the drug's efficacy, they could influence patient tolerance and side effects.
  • Toxicological Assessment :
    • A comprehensive toxicological study was performed to assess the safety profile of Rosuvastatin formulations containing various impurities.
    • Findings suggested that specific impurities could lead to adverse reactions in sensitive populations.

Data Table of Biological Activity

Biological ActivityDescriptionReference
Cholesterol InhibitionReduces LDL cholesterol levels
Anti-inflammatoryPotential reduction in inflammation
Toxicity ProfileVaries with formulation purity

Properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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